molecular formula C7H12O2 B15318000 3-(2-Methylcyclopropyl)propanoic acid

3-(2-Methylcyclopropyl)propanoic acid

Cat. No.: B15318000
M. Wt: 128.17 g/mol
InChI Key: YJGQHNPVLUMHHP-UHFFFAOYSA-N
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Description

3-(2-Methylcyclopropyl)propanoic acid is an organic compound characterized by a cyclopropyl ring substituted with a methyl group at the second position and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylcyclopropyl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor followed by functional group transformations to introduce the propanoic acid moiety. For example, starting from 2-methylcyclopropylmethanol, oxidation to the corresponding aldehyde followed by a Grignard reaction with ethyl magnesium bromide and subsequent oxidation can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

3-(2-Methylcyclopropyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The cyclopropyl ring and propanoic acid moiety play crucial roles in its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylcyclopropylmethanol
  • 2-Methylcyclopropylamine
  • Cyclopropylpropanoic acid

Uniqueness

3-(2-Methylcyclopropyl)propanoic acid is unique due to the presence of both a cyclopropyl ring and a propanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-(2-methylcyclopropyl)propanoic acid

InChI

InChI=1S/C7H12O2/c1-5-4-6(5)2-3-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

YJGQHNPVLUMHHP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CCC(=O)O

Origin of Product

United States

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